H-Phe-Leu-OBzl.HCl chemical properties and structure
H-Phe-Leu-OBzl.HCl chemical properties and structure
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of H-Phe-Leu-OBzl.HCl
Executive Summary
H-Phe-Leu-OBzl.HCl (L-Phenylalanyl-L-leucine benzyl ester hydrochloride) is a critical dipeptide intermediate widely utilized in the synthesis of bioactive peptides, particularly opioid receptor agonists like Leu-Enkephalin .[1][2] As a hydrochloride salt of a C-terminally protected dipeptide, it offers a unique balance of stability and reactivity.[1][2] The protonated N-terminus prevents premature cyclization into diketopiperazines (DKP), a common degradation pathway for free dipeptide esters, while the benzyl ester (OBzl) provides robust protection orthogonal to acid-labile groups like Boc (tert-butyloxycarbonyl).[1][2]
This guide provides a comprehensive technical analysis of H-Phe-Leu-OBzl.HCl, detailing its structural properties, validated synthetic protocols, and application in pharmaceutical development.[1][2]
Structural Analysis & Physicochemical Properties
H-Phe-Leu-OBzl.HCl is the hydrochloride salt of the benzyl ester of the dipeptide derived from L-phenylalanine and L-leucine.[1][2]
Molecular Architecture
-
Sequence: Phenylalanine (N-term)
Leucine (C-term).[1][2] -
Stereochemistry: L,L (2S, 2'S).[1][2] Both chiral centers maintain the natural configuration.[1][2]
-
Protection:
Physicochemical Data Table
| Property | Specification | Notes |
| IUPAC Name | Benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate hydrochloride | |
| CAS Number | 73994-87-3 | Specific to the dipeptide salt [1].[1][2] |
| Molecular Formula | C₂₂H₂₉ClN₂O₃ | C₂₂H₂₈N₂O₃ (Free Base) + HCl |
| Molecular Weight | 404.93 g/mol | 368.47 (Base) + 36.46 (HCl) [2] |
| Melting Point | 161 °C | Recrystallized from Methanol/Ether [3].[2][3] |
| Solubility | Soluble in MeOH, DMF, DMSO, Water (moderate).[1][2] | Limited solubility in non-polar organics (DCM, Hexane) due to ionic salt nature.[1][2] |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[1][2] |
| pKa (approx) | ~7.5 (N-terminal amine) | Protonated at physiological pH.[1][2] |
Synthetic Methodology & Experimental Protocols
The synthesis of H-Phe-Leu-OBzl.HCl requires precise control to avoid racemization and ensure complete coupling.[1][2] The following protocol utilizes a Solution-Phase Strategy , preferred for short peptides to maximize purity and scalability.
Validated Synthesis Workflow
Reaction Logic:
-
C-Terminal Protection: Leucine is protected as a benzyl ester (H-Leu-OBzl).[1][2] It is often supplied as a Tosylate (TsOH) salt to ensure crystallinity and stability.[1][2]
-
Coupling: Boc-Phe-OH is activated and coupled to H-Leu-OBzl.[1][2] We use EDC/HOBt to minimize racemization risk, although DCC is the classical reagent.[1][2]
-
Deprotection: The Boc group is removed selectively using HCl in Dioxane, leaving the benzyl ester intact.[1][2]
Diagram 1: Synthetic Pathway [2]
Detailed Protocol
Step 1: Coupling (Boc-Phe-Leu-OBzl)
-
Dissolution: Dissolve 10 mmol of H-Leu-OBzl.TsOH in 50 mL DCM. Add 10 mmol NMM (N-methylmorpholine) to neutralize the tosylate salt.[1][2]
-
Activation: In a separate vessel, dissolve 10.5 mmol Boc-Phe-OH and 11 mmol HOBt (Hydroxybenzotriazole) in 20 mL DMF. Cool to 0°C.[1][2]
-
Reaction: Add 11 mmol EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the Boc-Phe-OH solution. Stir for 10 min, then add the neutralized H-Leu-OBzl solution.
-
Workup: Stir overnight at room temperature. Evaporate DMF. Dissolve residue in EtOAc. Wash sequentially with 5% KHSO₄, Sat.[1][2] NaHCO₃, and Brine.[1][2] Dry over Na₂SO₄.[1][2][4]
-
Validation: TLC (EtOAc/Hexane 1:1). Expect single spot
.[1][2]
Step 2: HCl Deprotection (H-Phe-Leu-OBzl.HCl) [1][2]
-
Acidolysis: Dissolve the purified Boc-Phe-Leu-OBzl in a minimal amount of dry DCM.
-
Cleavage: Add 10 equivalents of 4N HCl in Dioxane at 0°C. Stir for 1 hour.
-
Precipitation: The product often precipitates directly.[1][2] If not, add cold Diethyl Ether (Et₂O) to force precipitation.[1][2]
-
Isolation: Filter the white solid under nitrogen (to prevent moisture absorption).[1][2] Wash extensively with ether to remove excess HCl.[1][2]
-
Drying: Dry in a vacuum desiccator over KOH pellets.
Reactivity & Handling: The "Expert" Perspective
Stability & Diketopiperazine (DKP) Formation
A critical instability risk for dipeptide esters is the formation of diketopiperazines (cyclic dipeptides).[1][2]
-
Mechanism: The N-terminal amine attacks the C-terminal ester carbonyl, releasing benzyl alcohol and forming a 6-membered ring.[1][2]
-
Prevention: This reaction requires a free amine (neutral pH).[1][2] H-Phe-Leu-OBzl.HCl is stable because the amine is protonated (
).[1][2] -
Handling Rule: Never neutralize the salt (e.g., with TEA) unless immediately proceeding to the next coupling step.[1][2] Storing the free base form leads to rapid DKP formation and loss of product.[1][2]
Orthogonality Map
The benzyl ester allows for specific chemical manipulations without affecting the C-terminus.[1][2]
Diagram 2: Reactivity & Deprotection Logic
[1][2][5][6][7]
Applications in Drug Development
Leu-Enkephalin Synthesis
H-Phe-Leu-OBzl.HCl is the direct precursor for the synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide [4].[1][2][4]
-
Workflow: The dipeptide salt is neutralized in situ and coupled with Boc-Gly-Gly-OH, followed by Boc-Tyr-OH.[1][2]
-
Advantage: Using the pre-formed dipeptide block reduces the number of steps on the resin or in solution, improving overall yield.[1][2]
Protease Substrate Profiling
The Phe-Leu bond is a classic cleavage site for several metalloproteases, including Thermolysin and Neprilysin .[1][2]
-
Assay Use: Derivatives of this molecule (often with a fluorophore attached to the N-terminus) are used to measure enzyme kinetics.[1][2] The hydrophobic benzyl ester mimics the hydrophobic pockets found in the active sites of these enzymes.[1][2]
Analytical Characterization
To ensure the integrity of H-Phe-Leu-OBzl.HCl, the following specifications should be met:
-
HPLC: >98% purity.[1][2] Column: C18. Mobile Phase: Acetonitrile/Water with 0.1% TFA.[1][2] Gradient: 5% to 90% ACN.[1][2]
-
Mass Spectrometry (ESI-MS):
-
¹H NMR (DMSO-d₆):
References
-
ChemicalBook . (n.d.).[1][2] H-Phe-Leu-OBzl.HCl Chemical Properties and CAS 73994-87-3. Retrieved from [1][2]
-
PubChem . (2024).[1][2][3][5] H-Phe-Leu-OBzl.HCl Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [1][2]
-
Sigma-Aldrich . (n.d.).[1][2] H-Phe-Leu-OBzl Product Specification. Merck KGaA.[1][2] Retrieved from [1][2]
-
Mihara, H., et al. (1985).[1][2] Polymer-bound Reagents for Peptide Synthesis. Bulletin of the Chemical Society of Japan.[1][2] (Contextualizing the use of Phe-Leu-OBzl in Enkephalin synthesis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. h-phe-leu-obzl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | C16H18ClNO2 | CID 12636208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. H-Phe-Leu-OBzl.HCl | C22H29ClN2O3 | CID 70633701 - PubChem [pubchem.ncbi.nlm.nih.gov]
